3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid
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Overview
Description
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is an organic compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclobutyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Moiety: The protected amino cyclobutyl compound is then reacted with a suitable propanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The propanoic acid moiety can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: The major product formed is the free amino compound.
Oxidation: Oxidation of the propanoic acid moiety can yield corresponding carboxylic acids or aldehydes.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The propanoic acid moiety can interact with biological targets, potentially influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Uniqueness
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
CAS No. |
1889627-03-5 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
YBRBMRYWSUQNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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